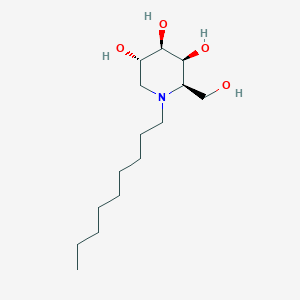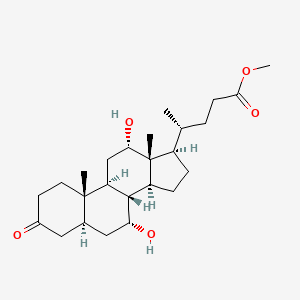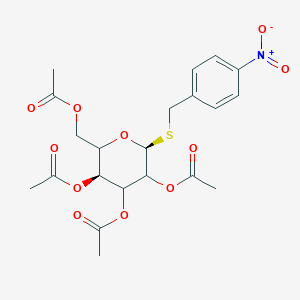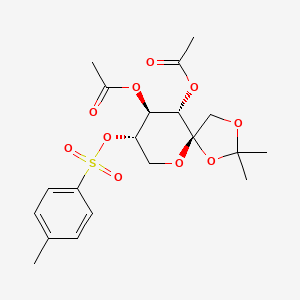
3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose is a monosaccharide with the molecular formula C20H26O10S and a molecular weight of 458.48 . It acts as a key intermediate in the synthesis of several drugs targeting metabolic disorders, viral infections, and autoimmune diseases .
Molecular Structure Analysis
The InChI Key for this compound is MJMXIHAIFBPIKU-DMUMMCEESA-N . The IUPAC Name is [(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 458.48 g/mol .科学的研究の応用
Exploration in Synthetic Organic Chemistry
Scientific Field
Organic Synthesis
Summary of Application
This compound is used as a building block in the synthesis of complex organic molecules due to its versatile functional groups.
Methods of Application
Organic synthesis techniques, such as Grignard reactions and aldol condensations, are employed to extend the compound’s carbon skeleton.
Results
The synthetic routes enable the creation of diverse organic molecules with potential applications in various fields of chemistry and material science.
These applications highlight the compound’s versatility and importance in scientific research, contributing to advancements across multiple disciplines . The detailed methods and results provide a glimpse into the potential of this compound to impact future therapeutic and scientific developments.
Synthesis of Anionic Surfactants
Scientific Field
Industrial Chemistry
Summary of Application
This compound is utilized in the synthesis of anionic surfactants, which are key components in detergents and emulsifiers.
Methods of Application
Phosphorylated derivatives of the compound are prepared, which serve as substrates for surfactant production. The process involves careful control of reaction conditions to ensure the desired product properties.
Results
The surfactants produced exhibit excellent surface activity and are used in various cleaning and personal care products .
Research in Viral Afflictions and Cancer Phenotypes
Scientific Field
Biomedical Research
Summary of Application
The unique configuration of this compound makes it valuable in the research of viral diseases and heterogeneous cancer phenotypes.
Methods of Application
The compound is used in pharmacological studies to understand its interaction with biological pathways relevant to viral infections and cancer cell proliferation.
Results
Findings from these studies contribute to the development of targeted therapies, offering new avenues for treatment .
Development of Glycosidase Inhibitors
Scientific Field
Enzymology
Summary of Application
The compound is instrumental in creating inhibitors for glycosidase enzymes, which play a role in various biological processes, including disease progression.
Methods of Application
Selective modification of the compound’s structure allows for the development of potent glycosidase inhibitors. The efficacy of these inhibitors is tested using biochemical assays.
Results
The inhibitors demonstrate significant inhibition of glycosidase activity, with potential therapeutic applications in treating lysosomal storage disorders and other diseases .
Creation of Diagnostic Agents
Scientific Field
Diagnostic Medicine
Summary of Application
Derivatives of this compound are used in the design of diagnostic agents that can detect specific biomarkers in medical imaging.
Methods of Application
The compound is conjugated with imaging agents and introduced into biological systems. Its distribution and interaction with target biomarkers are monitored using imaging techniques.
Results
The diagnostic agents show high specificity and sensitivity in detecting diseases at early stages, improving the accuracy of diagnoses .
Synthesis of Carbohydrate Mimetics
Scientific Field
Synthetic Biology
Summary of Application
This compound is used to synthesize carbohydrate mimetics, which are molecules that mimic the structure and function of natural carbohydrates.
Methods of Application
Advanced synthetic methods are employed to create these mimetics, which are then tested for their ability to interact with carbohydrate-binding proteins.
Results
The mimetics have shown promise in disrupting harmful carbohydrate-protein interactions involved in disease processes .
Production of Biodegradable Polymers
Scientific Field
Polymer Science
Summary of Application
The compound is a precursor in the production of biodegradable polymers, contributing to sustainable material development.
Methods of Application
Chemical polymerization techniques are used to convert the compound into polymeric materials. The biodegradability and mechanical properties of the polymers are thoroughly evaluated.
Results
The resulting polymers display excellent biodegradability and are suitable for use in environmentally friendly packaging and agricultural films .
特性
IUPAC Name |
[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10S/c1-12-6-8-15(9-7-12)31(23,24)29-16-10-25-20(11-26-19(4,5)30-20)18(28-14(3)22)17(16)27-13(2)21/h6-9,16-18H,10-11H2,1-5H3/t16-,17+,18-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMXIHAIFBPIKU-DMUMMCEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC3(COC(O3)(C)C)C(C2OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CO[C@]3(COC(O3)(C)C)[C@H]([C@@H]2OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


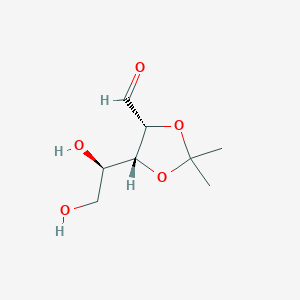
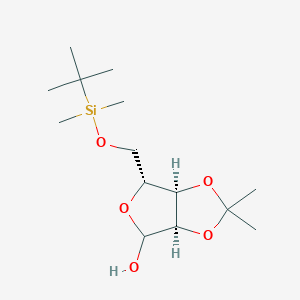
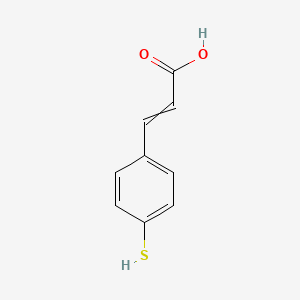
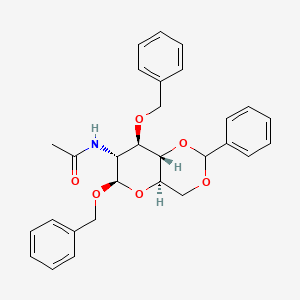
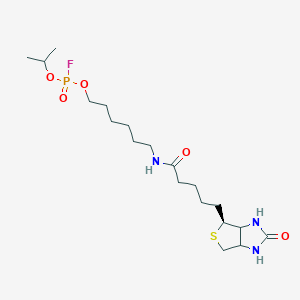
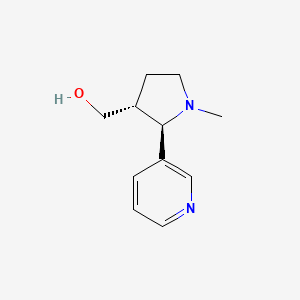
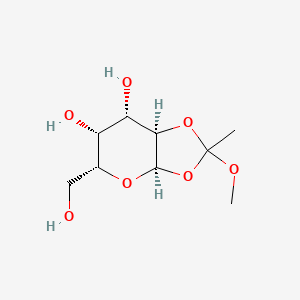
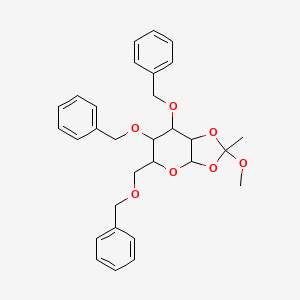
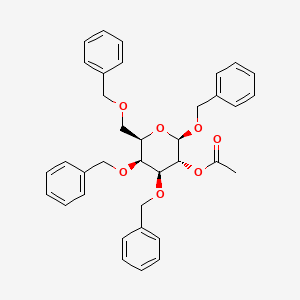
![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)
